Z-Gly-Gly-Gly-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAYASDFVKQWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305127 |

Source

|

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-20-3 |

Source

|

| Record name | N-[(Phenylmethoxy)carbonyl]glycylglycylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 169175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2566-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH

This technical guide provides a comprehensive overview of the properties of N-α-benzyloxycarbonyl-triglycine (Z-Gly-Gly-Gly-OH). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical characteristics, synthesis, and potential applications.

Core Properties

This compound is a synthetic tripeptide composed of three glycine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group imparts stability and facilitates its use as a building block in peptide synthesis.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)acetic acid | |

| Synonyms | Z-glycyl-glycyl-glycine, N-benzyloxycarbonyl-triglycine | [1] |

| CAS Number | 2566-20-3 | [1] |

| Molecular Formula | C₁₄H₁₇N₃O₆ | [1] |

| Molecular Weight | 323.31 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 198 °C | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Density | 1.346 g/cm³ | [3] |

| Solubility | Soluble in methanol. Insoluble in water. | [4] |

Synthesis and Purification

This compound is primarily synthesized through solution-phase peptide coupling methods. A common route involves the saponification of its corresponding methyl ester.

Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe

Reaction: Saponification of N-benzyloxycarbonyl-glycyl-glycyl-glycyl methyl ester.

Reagents:

-

N-benzyloxycarbonyl-glycyl-glycyl-glycine methyl ester (Z-Gly-Gly-Gly-OMe)

-

Triethylamine

-

Methanol

Procedure:

-

Dissolve Z-Gly-Gly-Gly-OMe in methanol.

-

Add triethylamine to the solution.

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude this compound can then be purified. A yield of 97.8% has been reported for this reaction.[1]

Purification

Purification of this compound is typically achieved through recrystallization. The choice of solvent will depend on the impurities present. Common solvent systems for similar protected peptides include ethanol/water or ethyl acetate/hexane mixtures. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of glycine and the benzyloxycarbonyl protecting group, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show:

-

Aromatic protons of the benzyl group (C₆H₅) around 7.3-7.4 ppm.

-

A singlet for the benzylic protons (CH₂) of the Z group around 5.0 ppm.

-

Methylene protons (CH₂) of the three glycine units, appearing as multiplets or singlets in the region of 3.6-4.0 ppm.

-

Amide protons (NH) as triplets or broad signals between 7.0 and 8.5 ppm.

-

A broad singlet for the carboxylic acid proton (OH) at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit signals corresponding to:

-

Carbonyl carbons (C=O) of the peptide bonds and the carboxylic acid in the range of 168-175 ppm.

-

The carbonyl carbon of the carbamate in the Z group around 156 ppm.

-

Aromatic carbons of the benzyl group between 127-137 ppm.

-

The benzylic carbon (CH₂) of the Z group around 65-67 ppm.

-

The α-carbons (CH₂) of the glycine residues in the region of 40-45 ppm.

Mass Spectrometry

The expected monoisotopic mass of this compound is 323.1117 Da. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 324.1190.

Applications in Biochemical Research

While specific enzymatic assays utilizing this compound are not extensively documented, its structural similarity to known protease substrates suggests its potential use in studying various peptidases.

Potential Use as an Enzyme Substrate

Peptides containing glycine residues are known substrates for a variety of proteases. For instance, papain, a cysteine protease, is known to cleave peptide bonds involving glycine. Cathepsins, another class of cysteine proteases, also exhibit activity towards glycine-containing substrates.[5]

Generic Protease Assay Protocol (Hypothetical)

This protocol outlines a general procedure for assessing the activity of a protease using this compound as a potential substrate. The cleavage of the peptide can be monitored by HPLC.

Materials:

-

This compound

-

Protease of interest (e.g., papain, cathepsin)

-

Assay buffer (specific to the enzyme)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC system with a C18 column

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) and dilute to the desired concentration in the assay buffer.

-

Prepare a solution of the protease in the assay buffer.

-

Initiate the reaction by mixing the substrate and enzyme solutions in a microcentrifuge tube.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the quenched samples by HPLC to quantify the decrease in the this compound peak area and the appearance of cleavage product peaks.

Logical Relationships in Peptide Chemistry

The use of this compound in peptide synthesis is governed by the fundamental principles of protecting group chemistry. The benzyloxycarbonyl (Z) group serves to block the reactivity of the N-terminal amine, allowing for the selective formation of a peptide bond at the C-terminus. Subsequent removal of the Z group, typically by catalytic hydrogenation, exposes the N-terminal amine for further peptide chain elongation.

References

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH), a protected tripeptide of significant interest in the fields of peptide chemistry, biochemistry, and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

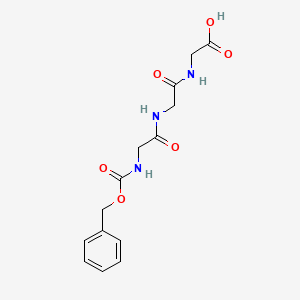

This compound is a synthetic tripeptide composed of three glycine residues, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.

The chemical structure of this compound is as follows:

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₃O₆ | [1] |

| Molecular Weight | 323.3 g/mol | [1] |

| Appearance | White to off-white powder | - |

| CAS Number | 2566-20-3 | [1] |

| Melting Point | 198 °C | - |

| Solubility | Soluble in methanol. Insoluble in water. | - |

Synthesis of this compound

This compound is typically synthesized through solution-phase peptide coupling methods. A common route involves the coupling of Z-Gly-Gly-OH with a C-terminally protected glycine, followed by deprotection of the C-terminus. Another documented method is the hydrolysis of its methyl ester precursor.

Synthesis via Hydrolysis of Z-Gly-Gly-Gly-OMe

One reported synthesis involves the hydrolysis of carbobenzyloxyglycylglycylglycine methyl ester.[1]

Reaction Scheme:

Z-Gly-Gly-Gly-OMe + H₂O --(Triethylamine, Methanol)--> this compound

Experimental Protocol:

Synthesis via Peptide Coupling

A more general and widely applicable method is the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.

Logical Workflow for Synthesis:

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol (General Procedure):

-

Preparation of Glycine Ethyl Ester: To a suspension of glycine ethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or DMF), add triethylamine (1.1 equivalents) at 0 °C to neutralize the hydrochloride salt.

-

Activation of Z-Gly-Gly-OH: In a separate flask, dissolve Z-Gly-Gly-OH (1 equivalent), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate solvent and stir at 0 °C for 30 minutes to form the active ester.

-

Coupling Reaction: Add the activated Z-Gly-Gly-OH solution to the glycine ethyl ester solution and allow the reaction to proceed at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Saponification: Dissolve the crude Z-Gly-Gly-Gly-OEt in a mixture of ethanol and water. Add a solution of sodium hydroxide (1 M) and stir at room temperature until the hydrolysis is complete.

-

Purification: Acidify the reaction mixture with dilute HCl to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. While specific experimental spectra for this compound were not found in the searched literature, this section provides expected spectral regions based on the analysis of its constituent parts and related peptide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyloxycarbonyl protecting group and the glycine residues.

-

Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl Protons (Z-group): A singlet at approximately 5.1 ppm for the two protons of the CH₂ group adjacent to the phenyl ring.

-

Glycine α-CH₂ Protons: Several distinct signals for the three pairs of α-protons of the glycine residues, likely appearing as triplets or multiplets in the range of 3.7-4.0 ppm, coupled to the adjacent amide protons.

-

Amide NH Protons: Three separate signals, likely appearing as triplets or broad singlets in the range of 7.5-8.5 ppm.

-

Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and the α-carbons of the glycine residues.

-

Carbonyl Carbons: Signals for the three amide carbonyls and the carboxylic acid carbonyl are expected in the range of 168-175 ppm.

-

Aromatic Carbons (Z-group): Multiple signals in the aromatic region (127-137 ppm).

-

Benzyl CH₂ Carbon (Z-group): A signal around 67 ppm.

-

Glycine α-Carbons: Three distinct signals for the α-carbons of the glycine residues in the range of 41-44 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the amide N-H bonds.

-

C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

-

C=O Stretching (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.

-

Amide I Band (C=O Stretching): A strong absorption band around 1630-1680 cm⁻¹, characteristic of the amide carbonyl groups.

-

Amide II Band (N-H Bending and C-N Stretching): An absorption band in the region of 1510-1550 cm⁻¹.

-

C-O Stretching (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

Applications in Research and Development

This compound is primarily utilized as a building block in peptide synthesis. Its applications extend to various areas of biochemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex peptides. The Z-group provides stable N-terminal protection that can be removed under specific conditions, typically catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide chemistry.

Enzyme Substrate and Inhibitor Studies

While specific studies detailing the use of this compound as a protease substrate are not prevalent in the searched literature, peptides with similar structures are commonly used in such assays. For instance, related compounds like Z-Gly-Gly-Leu-AMC are well-established fluorogenic substrates for proteases such as the 20S proteasome.[3] It is plausible that this compound could serve as a substrate or a starting point for the synthesis of inhibitors for certain peptidases.

Conceptual Workflow for a Protease Assay:

Caption: Conceptual workflow for a protease activity assay using this compound.

Experimental Protocol (General for HPLC-based Assay):

-

Reaction Setup: Prepare a reaction buffer at the optimal pH for the protease of interest. Add a known concentration of this compound to the buffer.

-

Enzyme Addition: Initiate the reaction by adding the protease to the substrate solution.

-

Time-course Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

-

HPLC Analysis: Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the remaining substrate and the cleavage products.

-

Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity and calculate the enzyme's kinetic parameters.

Ligand in Structural Biology

Small peptides like H-Gly-Gly-Gly-OH (the deprotected form of this compound) can be used as ligands in co-crystallization studies to probe the active sites of enzymes.[4] The Z-protected form could also be explored in similar studies, particularly for enzymes with hydrophobic binding pockets that can accommodate the benzyloxycarbonyl group.

Workflow for Protein Co-crystallization:

Caption: Workflow for co-crystallization of a protein with this compound.

Conclusion

This compound is a valuable reagent in peptide chemistry and related life sciences research. Its well-defined structure and the stability of the Z-protecting group make it an important building block for the synthesis of more complex peptides. While detailed experimental data for this specific tripeptide is somewhat sparse in publicly available literature, its synthesis and applications can be reliably inferred from established principles of peptide chemistry. This guide provides a foundational understanding for researchers and professionals working with this and similar protected peptides.

References

An In-depth Technical Guide to N-Carbobenzyloxy-glycyl-glycyl-glycine (CAS 2566-20-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-Carbobenzyloxy-glycyl-glycyl-glycine, also known as Z-Gly-Gly-Gly-OH, corresponding to CAS number 2566-20-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and peptide chemistry.

Core Properties

This compound is a synthetic, N-terminally protected tripeptide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing for the sequential addition of amino acids to form a desired peptide chain.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2566-20-3 | [2][3][4] |

| Molecular Formula | C₁₄H₁₇N₃O₆ | [2][4] |

| Molecular Weight | 323.31 g/mol | [4] |

| Melting Point | 198 °C | ChemicalBook |

| Boiling Point (Predicted) | 733.4±60.0 °C | ChemicalBook |

| Density (Predicted) | 1.346±0.06 g/cm³ | ChemicalBook |

| Appearance | White to off-white powder | Generic |

| Storage Temperature | 2-8°C, Sealed in dry conditions | ChemicalBook |

Synthesis and Experimental Protocols

This compound is typically synthesized via solution-phase peptide synthesis. A common method involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe

This protocol is based on a reported synthesis method with a high yield.[2]

Materials:

-

Carbobenzyloxyglycylglycylglycine methyl ester (Z-Gly-Gly-Gly-OMe)

-

Methanol

-

Triethylamine

-

Deionized water

-

Diethyl ether (for washing)

-

Hydrochloric acid (for acidification)

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve Carbobenzyloxyglycylglycylglycine methyl ester in methanol in a round-bottom flask.

-

Base Addition: Add triethylamine to the solution. The reaction is typically carried out at ambient temperature.[2]

-

Reaction Monitoring: Stir the reaction mixture and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in deionized water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the solid with cold deionized water and then with cold diethyl ether. Dry the product under vacuum to obtain this compound. A reported yield for this reaction is 97.8%.[2]

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the solution-phase synthesis of a protected peptide like this compound.

Applications and Biological Relevance

The primary application of this compound is as a protected building block in peptide synthesis.[5] The glycine trimer motif is a common structural element in various proteins and peptides. By utilizing this compound, researchers can incorporate this triglycine unit into larger, more complex peptide sequences during both solid-phase and solution-phase synthesis.[6][7]

While this compound itself is not known to have specific biological activity or be involved in signaling pathways, the glycine residues, once deprotected and part of a larger peptide, contribute to the overall structure and function of the final molecule. Glycine is the simplest amino acid and provides flexibility to the peptide backbone.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[8]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry place away from incompatible substances. Keep the container tightly closed.[8]

In case of contact, follow standard first-aid procedures. For eye contact, flush with plenty of water. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[8]

Conclusion

This compound (CAS 2566-20-3) is a valuable reagent in the field of peptide chemistry. Its well-defined structure and the presence of the N-terminal protecting group make it an essential building block for the synthesis of glycine-containing peptides. This guide provides researchers and drug development professionals with the core technical information required for its effective use and handling in a laboratory setting.

References

- 1. biosynth.com [biosynth.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gram.edu [gram.edu]

Z-Gly-Gly-Gly-OH molecular weight and mass

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Molecular Properties and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine), a protected tripeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular weight and mass, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Molecular Data

A precise understanding of the molecular weight and mass is fundamental for the accurate preparation of solutions, quantitative analysis, and spectrometric identification of this compound. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₃O₆ | [1][] |

| Average Molecular Weight | 323.31 g/mol | [1][] |

| Monoisotopic Mass (Exact Mass) | 323.11174 g/mol | |

| CAS Number | 2566-20-3 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, compiled from established practices in peptide chemistry.

Solution-Phase Synthesis of this compound

This protocol outlines a common approach for the solution-phase synthesis of the target tripeptide.

Materials:

-

Z-Gly-Gly-OH

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Coupling Reaction:

-

Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

-

In a separate flask, neutralize Glycine methyl ester hydrochloride (1 equivalent) with a suitable base (e.g., N-methylmorpholine) in DMF.

-

Add the neutralized glycine methyl ester solution to the Z-Gly-Gly-OH solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) dissolved in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

-

-

Work-up and Extraction:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Gly-Gly-Gly-OMe.

-

-

Saponification:

-

Dissolve the crude Z-Gly-Gly-Gly-OMe in a mixture of MeOH and H₂O.

-

Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 equivalents).

-

Stir the reaction at room temperature and monitor for the completion of the saponification by thin-layer chromatography (TLC).

-

Once complete, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

-

Extract the product with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude this compound.

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude product is essential to remove unreacted starting materials and side products.

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

UV detector set to 220 nm and 254 nm.

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[3]

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the prepared sample onto the column.

-

Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 40 minutes).[3]

-

Monitor the elution profile at 220 nm for the peptide backbone and 254 nm for the Z-protecting group.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction by analytical RP-HPLC.

-

Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white solid.

-

Characterization by Mass Spectrometry

Mass spectrometry is employed to confirm the identity and purity of the synthesized peptide.

Instrumentation and Reagents:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the purified peptide (approximately 10 µM) in the analysis solvent.[4]

-

Data Acquisition:

-

Infuse the sample into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

The expected protonated molecule will be observed at an m/z corresponding to [M+H]⁺.

-

Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence through fragmentation analysis.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

solubility of Z-Gly-Gly-Gly-OH in different solvents

An In-depth Technical Guide to the Solubility of Z-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of the N-terminally protected tripeptide, this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this peptide in a variety of applications, from basic research to drug development.

Physicochemical Properties of this compound

This compound is a tripeptide composed of three glycine residues with its N-terminus protected by a benzyloxycarbonyl (Z) group. Its structure is fundamental to its solubility profile. The presence of the hydrophobic Z-group and the peptide backbone's capacity for hydrogen bonding are key determinants of its interaction with different solvents.

To understand its solubility, it is essential to first classify the peptide based on its charge at a given pH.

Charge Calculation for this compound at Neutral pH (~7):

-

N-terminus (Z-group): 0 (The protecting group removes the positive charge)

-

C-terminus (Glycine): -1

-

Glycine side chains: 0 (neutral)

-

Net Charge: -1

Based on this calculation, this compound is classified as an acidic peptide . Acidic peptides are generally more soluble in basic aqueous solutions where the C-terminal carboxyl group is deprotonated. While it is described as having excellent solubility in water, its solubility in acidic and organic solvents may vary[1].

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in various solvents are not extensively reported in publicly available literature. The following table provides a qualitative and predicted solubility profile based on general principles for acidic peptides. Researchers should experimentally verify these predictions to determine quantitative values for their specific applications.

| Solvent | Type | Predicted Solubility | Quantitative Data (mg/mL) |

| Water | Polar Protic | High | To be determined (TBD) |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | TBD |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | TBD |

| Methanol (MeOH) | Polar Protic | Moderate to High | TBD |

| Ethanol (EtOH) | Polar Protic | Moderate | TBD |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Low | TBD |

| 0.1 M Acetic Acid | Acidic Aqueous | Low | TBD |

| 0.1 M Ammonium Bicarbonate | Basic Aqueous | High | TBD |

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound. A common and effective method is the Saturated Solution Method followed by Quantification .

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, DMSO, Ethanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a peptide like this compound.

References

Z-Gly-Gly-Gly-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for the protected tripeptide Z-Gly-Gly-Gly-OH (N-Benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific stability data for this molecule, this guide combines information on the stability of the core tripeptide, glycyl-glycyl-glycine, with the known chemical behavior of the N-terminal benzyloxycarbonyl (Z) protecting group.

Core Stability Profile

The stability of this compound is primarily influenced by the integrity of the peptide bonds and the lability of the Z-group under various environmental conditions. As a lyophilized powder, the peptide exhibits good stability, but in solution, it is susceptible to degradation.

Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for synthetic peptides.[1]

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C or -80°C | Several years | Lyophilized powder in a sealed, desiccated container to protect from moisture.[1] For peptides prone to oxidation, an inert atmosphere (argon or nitrogen) is recommended. |

| Short-term Storage | 2-8°C | Weeks | Lyophilized powder. Avoid frequent temperature fluctuations. |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| In Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Degradation Pathways

The primary degradation pathways for this compound in solution are hydrolysis of the peptide bonds and cleavage of the benzyloxycarbonyl (Z) protecting group. These degradations are typically accelerated by extremes in pH and elevated temperatures.

Peptide Bond Hydrolysis

The hydrolysis of the glycyl-glycyl-glycine backbone can occur at either of the two peptide bonds, leading to the formation of smaller peptides and glycine. Studies on the acid-catalyzed hydrolysis of glycyl-glycyl-glycine have shown that the two peptide bonds have different cleavage rates.[2]

Z-Group Cleavage

The benzyloxycarbonyl (Z) group is susceptible to cleavage under certain conditions, which would result in the formation of the unprotected tripeptide, Gly-Gly-Gly-OH, and byproducts from the Z-group. The most common methods for Z-group cleavage are catalytic hydrogenolysis and treatment with strong acids.[3]

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation routes for this compound.

Quantitative Stability Data

| Temperature (°C) | k₁ (N-terminal bond) (min⁻¹) | k₂ (C-terminal bond) (min⁻¹) |

| 55.7 | 1.3 x 10⁻⁴ | 4.8 x 10⁻⁴ |

| 74.7 | 8.1 x 10⁻⁴ | 2.8 x 10⁻³ |

| 94.2 | 4.1 x 10⁻³ | 1.4 x 10⁻² |

Data from a study on the hydrolysis of glycyl-glycyl-glycine in 2N HCl.[2]

Experimental Protocols for Stability Testing

A stability-indicating analytical method is essential to accurately determine the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[4][5]

-

Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions : Expose the peptide solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : 80°C for 48 hours (for lyophilized powder and solution).

-

Photostability : Expose to light (ICH Q1B guidelines) for a specified duration.

-

-

Sample Analysis : Analyze the stressed samples at various time points using a stability-indicating HPLC method.

HPLC Method for Stability Analysis

A reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate this compound from its degradation products.

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 214 nm and 254 nm.

-

Column Temperature : 30°C.

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

Handling and Safety

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. novoprolabs.com [novoprolabs.com]

- 2. Peptide kinetics. Part 5.—Acid catalyzed hydrolysis of glycyl-glycyl-14C2-glycine - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. pharmtech.com [pharmtech.com]

Z-Gly-Gly-Gly-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, or N-benzyloxycarbonyl-triglycine, is a protected tripeptide that serves as a valuable building block in the field of peptide chemistry. The benzyloxycarbonyl (Z) group, a common amine protecting group, allows for the controlled and sequential formation of peptide bonds, making this compound a key intermediate in the synthesis of more complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the functions of this compound, focusing on its applications in peptide synthesis and its role as a potential enzyme substrate, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions and Applications

The primary function of this compound in peptide chemistry is as a synthetic intermediate. The Z-group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for its use in both solution-phase and solid-phase peptide synthesis (SPPS).

Key applications include:

-

Peptide Synthesis: It can be used as a building block in the synthesis of peptides containing glycine repeats. These glycine-rich sequences often serve as flexible linkers in fusion proteins or as spacers in bioconjugation.

-

Fragment Condensation: this compound can be synthesized and then coupled with other peptide fragments in a convergent synthesis strategy, which can be advantageous for the preparation of longer peptides.

-

Biochemical Research: As a tripeptide, it can be used in biochemical assays to study enzyme activity, particularly for proteases that recognize and cleave peptide bonds involving glycine residues. Its use as a substrate or inhibitor can aid in the characterization of enzyme kinetics and specificity.

-

Drug Development: Glycine-containing linkers can influence the pharmacokinetic properties of drug candidates, such as solubility and stability. This compound can be a precursor in the synthesis of such linkers for antibody-drug conjugates (ADCs) and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below.

| Property | This compound | Z-Gly-OH |

| CAS Number | 2566-20-3 | 1138-80-3 |

| Molecular Formula | C₁₄H₁₇N₃O₆ | C₁₀H₁₁NO₄ |

| Molecular Weight | 323.3 g/mol | 209.20 g/mol |

| Appearance | White to off-white powder | White to beige powder |

| Melting Point | 178-184 °C (typical) | 118-122 °C |

| Solubility | Soluble in methanol, limited solubility in water | Soluble in methanol, insoluble in water |

Application in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. While specific quantitative data for the direct use of this compound in modern solid-phase peptide synthesis (SPPS) is limited, with Fmoc-protected amino acids being more common, the principles of its incorporation are well-established. The use of di- or tri-peptide synthons can be advantageous in overcoming challenges associated with the synthesis of glycine-rich sequences, such as peptide chain aggregation.

The following table provides illustrative data on the general performance of Fmoc-SPPS for a tripeptide, highlighting the potential benefits of using a pre-formed peptide block.

| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |

| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |

| Coupling Efficiency (per step) | > 95% | > 99% |

| Final Crude Purity | 70 - 90% | 85 - 98% |

| Overall Yield | Sequence-dependent, lower | Generally higher |

| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide |

Note: This data is illustrative for Fmoc-SPPS of a tripeptide and is intended to show the general advantages of using dipeptide building blocks.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Tripeptide Block (Illustrative)

This protocol outlines the general steps for incorporating a protected tripeptide like this compound in a manual SPPS workflow. In practice, an Fmoc-protected triglycine would be more commonly used with standard Fmoc chemistry.

1. Resin Preparation:

- Swell 100 mg of a suitable resin (e.g., Wang resin, 1.0 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.

- Drain the DMF.

2. Coupling of the First Amino Acid (if applicable):

- If this compound is not the first residue, couple the preceding Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., with HBTU/HOBt/DIPEA in DMF).

3. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.

- Wash the resin thoroughly with DMF.

4. Coupling of this compound:

- Dissolve this compound (e.g., 0.3 mmol), a coupling agent like HBTU (0.3 mmol), and an additive like HOBt (0.3 mmol) in DMF (2 mL).

- Add a base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol) to the solution to pre-activate the carboxylic acid.

- Add the activated tripeptide solution to the resin and agitate for 2-4 hours at room temperature.

- Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

5. Washing:

- After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

6. Cleavage and Deprotection:

- Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)).

- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Resin [label="Resin Swelling"];

Deprotection [label="Fmoc Deprotection"];

Coupling [label="Amino Acid/Peptide Coupling"];

Washing [label="Washing"];

Cleavage [label="Cleavage & Deprotection"];

Purification [label="Purification"];

Final_Peptide [label="Final Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resin -> Deprotection [label="1"];

Deprotection -> Coupling [label="2"];

Coupling -> Washing [label="3"];

Washing -> Deprotection [label="Repeat n times", style=dashed];

Washing -> Cleavage [label="Final Cycle"];

Cleavage -> Purification;

Purification -> Final_Peptide;

}

Application in Enzymatic Assays

While this compound can theoretically serve as a substrate for certain proteases, particularly carboxypeptidases that cleave C-terminal amino acids, specific kinetic data for this substrate is not widely reported in the literature. The deprotected form, H-Gly-Gly-Gly-OH (triglycine), is more commonly used in enzyme activity studies. The Z-group may sterically hinder the binding of the peptide to the active site of some enzymes.

The following table presents illustrative kinetic parameters for the hydrolysis of a different Z-protected peptide by a carboxypeptidase to demonstrate the type of data that would be generated in such an assay.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Carboxypeptidase Y | Z-Phe-Leu | 0.13 | 1800 | 1.4 x 10⁷ |

Experimental Protocol: Enzymatic Assay using HPLC Detection (Illustrative)

This protocol describes a general method for determining the activity of a peptidase using a protected peptide substrate like this compound, with analysis of the cleavage products by HPLC.

1. Reagent Preparation:

- Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

- Prepare a stock solution of the purified peptidase in the same assay buffer.

- Prepare a quenching solution (e.g., 10% Trichloroacetic acid (TCA)).

- Prepare standards of the expected cleavage products (e.g., Z-Gly-Gly-OH and Glycine) at known concentrations for HPLC calibration.

2. Enzymatic Reaction:

- Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).

- To each tube, add the assay buffer to the final reaction volume (e.g., 100 µL).

- Add the this compound solution to achieve the desired final concentration (e.g., 1-10 mM).

- Pre-incubate the mixture for 5 minutes at the reaction temperature.

- Initiate the reaction by adding the enzyme solution.

3. Reaction Quenching:

- At specific time points, stop the reaction by adding an equal volume of the quenching solution.

- Centrifuge the quenched samples to pellet any precipitated protein.

4. HPLC Analysis:

- Transfer the supernatant to an HPLC vial.

- Inject a defined volume onto a suitable column (e.g., C18 reversed-phase).

- Elute the substrate and products using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).

- Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm for the Z-group).

- Identify and quantify the peaks corresponding to the substrate and its cleavage products by comparing their retention times and peak areas to the prepared standards.

5. Data Analysis:

- Calculate the rate of product formation from the HPLC data.

- If performing kinetic analysis, vary the substrate concentration and determine the Michaelis-Menten parameters (K_m and V_max).

Reagents [label="Reagent Preparation\n(Substrate, Enzyme, Buffer)"];

Reaction_Setup [label="Reaction Setup & Incubation"];

Start_Reaction [label="Initiate Reaction with Enzyme"];

Time_Points [label="Quench Reaction at Time Points"];

Sample_Prep [label="Sample Preparation\n(Centrifugation)"];

HPLC [label="HPLC Analysis"];

Data_Analysis [label="Data Analysis\n(Quantification, Kinetics)"];

Results [label="Results\n(Km, Vmax)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagents -> Reaction_Setup;

Reaction_Setup -> Start_Reaction;

Start_Reaction -> Time_Points;

Time_Points -> Sample_Prep;

Sample_Prep -> HPLC;

HPLC -> Data_Analysis;

Data_Analysis -> Results;

}

Conclusion

This compound is a versatile, protected tripeptide with a primary role as a synthetic building block in peptide chemistry. Its N-terminal Z-group allows for controlled incorporation into peptide sequences, particularly in the construction of glycine-rich linkers and in fragment condensation strategies. While its direct application as an enzyme substrate in routine assays is less common compared to its deprotected counterpart, it holds potential for specific research applications in enzymology. The protocols and data presented in this guide, though in some cases illustrative due to the limited availability of specific quantitative information for this compound, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and biochemical endeavors.

Z-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, also known as N-Carbobenzoxy-triglycine, is a protected tripeptide that serves as a crucial building block in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxylic acid at the C-terminus, makes it an ideal intermediate for peptide synthesis and for use as a flexible linker in complex molecular architectures. The oligoglycine motif provides conformational flexibility and hydrophilicity, properties that are highly desirable in the design of bioactive molecules, including peptide-drug conjugates and other targeted therapeutics. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Chemical Formula | C₁₄H₁₇N₃O₆[1] |

| Molecular Weight | 323.3 g/mol [1] |

| CAS Number | 2566-20-3[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and other polar organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.

Experimental Protocol: Synthesis via Saponification of the Methyl Ester

This two-step protocol details the synthesis of this compound starting from Z-Gly-Gly-OH and glycine methyl ester hydrochloride.

Step 1: Synthesis of Z-Gly-Gly-Gly-OMe (N-Carbobenzoxy-triglycine methyl ester)

-

Materials:

-

Z-Gly-Gly-OH

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DMF and add TEA (1.2 equivalents) to neutralize.

-

Add the neutralized glycine methyl ester solution to the activated Z-Gly-Gly-OH solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Saponification of Z-Gly-Gly-Gly-OMe to this compound

-

Materials:

-

Z-Gly-Gly-Gly-OMe

-

Methanol or Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

-

Procedure:

-

Dissolve Z-Gly-Gly-Gly-OMe in methanol.

-

Add 1 M NaOH solution (1.5 equivalents) dropwise while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.

-

Remove the organic solvent under reduced pressure.

-

The aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried over anhydrous sodium sulfate and concentrated to yield the product. Alternatively, if the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.

-

A similar method involving the hydrolysis of CARBOBENZYLOXYGLYCYLGLYCYLGLYCINE METHYL ESTER using triethylamine in methanol at ambient temperature has been reported to yield this compound in 97.8% yield.[1]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of peptides. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically employed. The purity is determined by integrating the peak area of the product relative to any impurities.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically around 7.3 ppm), the benzylic protons (~5.1 ppm), and the methylene protons of the three glycine residues (appearing as distinct signals in the 3.7-4.0 ppm region). The amide protons will appear as triplets, and the terminal carboxylic acid proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of the protecting group, the benzylic carbon, and the α-carbons of the glycine units.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the amide groups (~3300 cm⁻¹)

-

C=O stretching of the urethane and amide groups (~1710 cm⁻¹ and ~1650 cm⁻¹, respectively)

-

C=O stretching of the carboxylic acid (~1730 cm⁻¹)

-

Amide II band (N-H bending) (~1530 cm⁻¹)

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (323.3 g/mol ). The observation of the [M+H]⁺ or [M+Na]⁺ ion would confirm the identity of the product.

Applications in Synthesis

This compound is a valuable building block, primarily utilized as a flexible and hydrophilic linker in the synthesis of complex biomolecules.

Building Block in Peptide Synthesis

This compound can be used in solution-phase or solid-phase peptide synthesis (SPPS) to introduce a triglycine motif into a growing peptide chain. The Z-group can be removed by hydrogenolysis to expose the N-terminal amine for further elongation.

Linker in Antibody-Drug Conjugates (ADCs)

A prominent application of oligoglycine linkers is in the construction of antibody-drug conjugates (ADCs). These linkers connect the antibody to a cytotoxic payload. The flexibility of the glycine chain can improve the solubility and pharmacokinetic properties of the ADC. A triglycyl peptide linker has been utilized in the development of novel ADCs, demonstrating improved therapeutic properties.

The workflow below illustrates the general concept of incorporating a triglycine linker in the synthesis of an ADC, exemplified by the structure of Enhertu (Trastuzumab deruxtecan), which contains a related tetrapeptide linker.

Caption: Generalized workflow for ADC synthesis and action using a triglycine linker.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its straightforward synthesis, well-defined properties, and the advantageous characteristics of the triglycine motif make it an important tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.

References

The Foundational Roles of Z-Gly-Gly-Gly-OH in Modern Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, a synthetically derived tripeptide, holds a significant position in the landscape of biochemical research and pharmaceutical development. Characterized by a benzyloxycarbonyl (Z) protecting group at its N-terminus and a chain of three glycine residues, this molecule offers a unique combination of stability, flexibility, and defined chemical reactivity. Its applications are diverse, ranging from a fundamental building block in peptide synthesis to a critical component in sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound in biochemistry is primarily centered around four key areas: solid-phase peptide synthesis (SPPS), as a substrate in enzyme kinetics studies, as a flexible linker in bioconjugation, and in the formation of biocompatible hydrogels.

Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a valuable building block in the stepwise synthesis of complex peptides. The benzyloxycarbonyl (Z) group provides robust protection of the N-terminal amine, preventing unwanted side reactions during the coupling of subsequent amino acids. The use of a pre-formed tripeptide can also be advantageous in overcoming challenges associated with the repetitive coupling of individual glycine residues, which can sometimes lead to aggregation and reduced synthesis efficiency.

Quantitative Data: Comparison of Monomeric vs. Dipeptide Coupling in SPPS

While specific data for this compound is not extensively published, the following table illustrates the general improvements observed when using dipeptide synthons (like Fmoc-Gly-Gly-OH) for glycine-rich sequences, a principle that extends to the use of Z-protected tripeptides.

| Parameter | Monomeric Fmoc-Gly-OH Coupling | Dipeptide (Fmoc-Gly-Gly-OH) Coupling |

| Typical Scale | 50 mg - 5 g of resin | 50 mg - 5 g of resin |

| Coupling Efficiency (per step) | > 95% | > 99% |

| Final Crude Purity | 70 - 90% | 85 - 98% |

| Overall Yield | Sequence-dependent, generally lower | Generally higher |

| Key Challenge | Intra- and inter-chain aggregation | Synthesis of the dipeptide |

Experimental Protocol: Solid-Phase Peptide Synthesis of a Glycine-Rich Peptide using a this compound Building Block

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating this compound.

Enzyme Substrate for Protease Activity Assays

The peptide bonds within this compound can be cleaved by certain proteases, making it a useful substrate for studying enzyme kinetics and specificity. While not as commonly used as fluorogenic or chromogenic substrates, its simplicity allows for the focused investigation of protease activity without interference from bulky side chains. The cleavage products can be detected and quantified using techniques like HPLC or mass spectrometry.

Quantitative Data: Kinetic Parameters of Proteases with Tripeptide Substrates

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Cathepsin B | Z-Phe-Arg-AMC | ~150-200 | - | ~1.5 x 105 |

| Thermolysin | Z-Gly-Phe-Gly | ~2,000 | ~10 | ~5 x 103 |

| Pepsin | Z-Gly-Gly-Phe-OH | - | - | - |

| Matrix Metalloproteinase-2 (MMP-2) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | 17 | 0.43 | 2.5 x 104 |

Experimental Protocol: Protease Activity Assay using this compound with HPLC Detection

This protocol outlines a method to quantify protease activity by measuring the formation of cleavage products of this compound.

Materials:

-

This compound

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

-

Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Standards of Z-Gly-Gly-OH and Glycine

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.

-

Prepare a stock solution of the protease at a known concentration.

-

Prepare standard solutions of potential cleavage products (e.g., Z-Gly-Gly-OH, Glycine) for HPLC calibration.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, pre-warm the Assay Buffer and this compound solution to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the protease solution.

-

At various time points, withdraw aliquots of the reaction mixture and immediately add them to the Quenching Solution to stop the reaction.

-

-

HPLC Analysis:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by RP-HPLC.

-

Use a suitable gradient of Mobile Phase B to separate the substrate and its cleavage products.

-

Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 254 nm).

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to the cleavage products by comparing their retention times and peak areas to the prepared standards.

-

Plot the concentration of the product formed against time to determine the initial reaction velocity.

-

Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

-

Workflow for a Protease Activity Assay

Caption: A workflow for determining protease activity using this compound as a substrate.

Flexible Linker in Drug Development

The triglycine motif is often employed as a flexible linker in the design of bioconjugates, such as antibody-drug conjugates (ADCs). In this context, this compound can be a precursor in the synthesis of these linkers. The glycine residues provide rotational freedom, which can be crucial for the proper positioning of a conjugated drug molecule to interact with its target. The linker's stability in circulation and its susceptibility to cleavage in the target environment are critical design considerations.

Quantitative Data: Comparative Plasma Stability of Peptide Linkers in ADCs

The stability of the linker is paramount for the safety and efficacy of an ADC. The following table provides a comparative overview of the plasma stability of different peptide linkers.

| Linker Type | Representative Linker | Species | Plasma Half-life |

| Dipeptide | Val-Cit | Human | High stability |

| Dipeptide | Val-Cit | Rodent | Lower stability |

| Tetrapeptide | Gly-Gly-Phe-Gly | Human | High stability |

| Glucuronide | β-glucuronide-MMAF | Rat | ~81 days (extrapolated) |

Note: Glycine-rich linkers are generally considered to have good plasma stability. Data is compiled from multiple sources and serves as a general comparison.

Logical Relationship: Role of a Gly-Gly-Gly Linker in an Antibody-Drug Conjugate (ADC)

Caption: The role of a this compound derived linker in the structure and mechanism of an ADC.

Component of Biocompatible Hydrogels

Self-assembling peptides, including those with Fmoc-protected glycine residues, are of great interest for creating hydrogels for biomedical applications like drug delivery and tissue engineering. While this compound itself is not a primary hydrogelator, it can be a component in the synthesis of larger peptide sequences designed for self-assembly or can be incorporated into polymer backbones to form cross-linked hydrogels. The glycine residues provide flexibility to the hydrogel network.

Experimental Protocol: Conceptual Protocol for Hydrogel Formation using a this compound-based Peptide

This protocol is conceptual and based on the principles of self-assembly of Fmoc-dipeptides.

Materials:

-

A custom-synthesized peptide containing the Z-Gly-Gly-Gly sequence and a hydrogel-promoting motif (e.g., a more hydrophobic segment).

-

Deionized water

-

0.1 M Sodium Hydroxide (NaOH)

-

0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

Methodology:

-

Dissolution: Dissolve the peptide in deionized water. The pH may need to be raised using NaOH to facilitate dissolution.

-

Gelation Induction:

-

pH Switch Method: Slowly add HCl to the peptide solution to lower the pH. As the pH approaches the pI of the peptide, self-assembly into a hydrogel network is triggered.

-

GdL Method: Add GdL to the basic peptide solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH to induce gelation.

-

-

Gel Formation: Allow the solution to stand undisturbed at room temperature. Gelation can be confirmed by inverting the vial.

Logical Relationship: Hydrogel Formation and Drug Release

Caption: A conceptual workflow for the formation of a peptide-based hydrogel and its application in drug delivery.

Conclusion

This compound is a versatile and foundational molecule in biochemistry with significant applications in peptide synthesis, enzymology, and the development of advanced therapeutics and biomaterials. Its simple yet elegant structure provides researchers with a reliable tool for constructing complex biomolecules and investigating fundamental biological processes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of scientific innovation.

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, the N-benzyloxycarbonyl-protected form of the tripeptide triglycine, is a versatile building block and functional moiety in the landscape of drug discovery and development. Its inherent properties, including flexibility, hydrophilicity, and defined chemical reactivity, have led to its application in diverse areas ranging from fundamental peptide synthesis to the sophisticated design of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a linker in antibody-drug conjugates (ADCs) and its utility in biochemical assays. Detailed experimental protocols and data are presented to enable researchers to effectively harness the potential of this molecule.

Core Properties and Synthesis

This compound is a white to off-white powder with a molecular formula of C14H17N3O6 and a molecular weight of 323.31 g/mol .[1] The benzyloxycarbonyl (Z) group at the N-terminus serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions of the terminal amine while allowing for controlled peptide chain elongation.[2][3] This protection is typically stable under neutral and mildly acidic or basic conditions but can be readily removed by catalytic hydrogenation.

The synthesis of this compound is most commonly achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2566-20-3 | [1] |

| Molecular Formula | C14H17N3O6 | [1] |

| Molecular Weight | 323.31 g/mol | [1] |

| Appearance | White to off-white powder | [5] |

Applications in Drug Discovery and Development

The utility of this compound in drug discovery spans several key areas:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The triglycine motif can be incorporated to introduce flexibility or act as a spacer in the final molecule.[5][6]

-